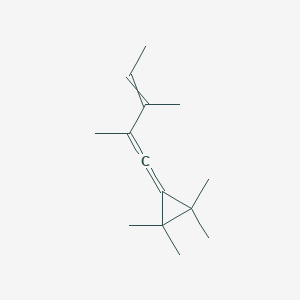
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane is a chemical compound known for its unique structure and properties It is a member of the cyclopropane family, characterized by a three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with tetramethylcyclopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.
Scientific Research Applications
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of ring strain on reactivity.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which (2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to certain reactions. This strain can facilitate the formation of reactive intermediates that interact with various molecular targets, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest member of the cyclopropane family, known for its high ring strain and reactivity.
Tetramethylcyclopropane: A related compound with similar structural features but different reactivity.
Dimethylbutadiene: A diene that shares some structural similarities but lacks the cyclopropane ring.
Uniqueness
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane is unique due to the combination of its diene and cyclopropane moieties. This combination imparts distinct reactivity and properties, making it a valuable compound for various research applications.
Properties
CAS No. |
61272-01-3 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
InChI |
InChI=1S/C14H22/c1-8-10(2)11(3)9-12-13(4,5)14(12,6)7/h8H,1-7H3 |
InChI Key |
MPDUOYWIYHFGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=C=C1C(C1(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















